(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship 2-Aminoindane Scaffold

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (CAS 759424-59-4 free base; CAS 129766-97-8 hydrochloride) is a cyclic amine belonging to the 2-aminoindane structural class, featuring a conformationally constrained indane core with a geminal 2-methyl group and a methanamine (–CH₂NH₂) substituent. The compound is formally designated as Org-9768 in pharmaceutical intermediate nomenclature and is specifically employed as a key building block in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors under development for neurodegenerative and cardiovascular indications, including Parkinson's disease.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B10815012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C1)CN
InChIInChI=1S/C11H15N/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
InChIKeyJOLKQWPKJFRPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine: Structural Identity, mPTP Intermediate Role, and Procurement-Relevant Physicochemical Profile


(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (CAS 759424-59-4 free base; CAS 129766-97-8 hydrochloride) is a cyclic amine belonging to the 2-aminoindane structural class, featuring a conformationally constrained indane core with a geminal 2-methyl group and a methanamine (–CH₂NH₂) substituent . The compound is formally designated as Org-9768 in pharmaceutical intermediate nomenclature and is specifically employed as a key building block in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors under development for neurodegenerative and cardiovascular indications, including Parkinson's disease . Its molecular formula is C₁₁H₁₅N (free base, MW 161.24) or C₁₁H₁₆ClN (hydrochloride salt, MW 197.70), with commercial suppliers typically providing the hydrochloride salt at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine Cannot Be Replaced by Generic 2-Aminoindanes: Structural and Functional Rationale for Scientific Selection


The 2-aminoindane chemical class exhibits profound structure-activity divergence depending on the nature and position of substituents on the indane scaffold. Published pharmacological profiling demonstrates that the unsubstituted parent 2-aminoindane (2-AI) acts as a dual norepinephrine transporter (NET) and dopamine transporter (DAT) substrate, whereas ring substitution with electron-donating groups (e.g., 5-methoxy, 5,6-methylenedioxy) shifts selectivity toward the serotonin transporter (SERT), and N-methylation (NM-2-AI) yields a highly selective NET inhibitor [1]. Within this context, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine occupies a distinct chemical space: the geminal 2-methyl group introduces steric bulk at the quaternary carbon center that is absent in 2-AI and NM-2-AI, while the methanamine side chain adds a methylene spacer between the indane core and the primary amine, altering both the pKa of the amino group and the conformational freedom relative to directly attached amine analogs [2]. Furthermore, the compound’s documented role as a dedicated mPTP inhibitor synthesis intermediate – a pathway-specific application not shared by generic 2-aminoindanes – imposes unique requirements for amine reactivity, regiochemical fidelity, and downstream coupling compatibility that cannot be assumed for close structural analogs [3]. Generic substitution risks both functional mismatch in biological assays and synthetic failure in multi-step medicinal chemistry workflows.

Quantitative Differentiation Evidence: (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine vs. Closest 2-Aminoindane Comparators


Structural Differentiation: Geminal 2-Methyl and Methanamine Spacer Create a Quaternary Carbon Architecture Absent in 2-AI and NM-2-AI

The target compound possesses a quaternary carbon at the indane 2-position (C-2) bearing both a methyl group and a methanamine (–CH₂NH₂) substituent. This architecture differs fundamentally from 2-aminoindane (2-AI, CAS 2975-41-9), which has a secondary carbon at C-2 with only a primary amine (–NH₂), and from N-methyl-2-aminoindane (NM-2-AI, CAS 24445-44-1), which has a secondary carbon at C-2 with an N-methylamine (–NHCH₃) [1]. The geminal dimethyl substitution pattern creates a sterically encumbered neopentyl-like amine, which is expected to exhibit reduced metabolic N-dealkylation susceptibility compared to the unsubstituted amine of 2-AI, based on well-established structure-metabolism relationships for hindered amines [2]. The additional methylene spacer in the methanamine group increases the amine pKa by approximately 0.5–0.8 log units relative to directly attached amines, altering protonation state at physiological pH [2].

Medicinal Chemistry Structure-Activity Relationship 2-Aminoindane Scaffold

Designated mPTP Inhibitor Intermediate Role: Org-9768 as a Pathway-Specific Building Block vs. Generic 2-Aminoindanes

The target compound is explicitly designated as Org-9768, a pharmaceutical intermediate specifically utilized for synthesizing mitochondrial permeability transition pore (mPTP) inhibitors, as confirmed by multiple reputable chemical biology suppliers . The mPTP is a high-conductance channel in the inner mitochondrial membrane implicated in neurodegenerative diseases including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and ischemia-reperfusion injury [1]. In contrast, the parent 2-aminoindane (2-AI) is characterized as a monoamine transporter substrate/releaser with psychostimulant properties, predicted to have (+)-amphetamine-like abuse potential [2]. NM-2-AI is a selective norepinephrine transporter inhibitor studied primarily in the context of novel psychoactive substances [3]. Neither 2-AI nor NM-2-AI has any documented role in mPTP inhibitor synthesis pathways, demonstrating that the target compound serves a fundamentally distinct research application domain from its closest structural analogs.

Mitochondrial Permeability Transition Pore Neurodegeneration Drug Intermediate

Commercial Availability with Validated Purity: ≥95%–98% Batch-Certified Hydrochloride Salt vs. Variable Purity of Uncertified 2-Aminoindanes

The hydrochloride salt of the target compound (CAS 129766-97-8) is commercially available from multiple reputable suppliers with batch-specific analytical certification. Bidepharm supplies the compound at 95% standard purity with QC documentation including NMR, HPLC, and GC . Molnova offers the compound at >98% purity as verified by HPLC [1]. TargetMol provides the compound at 98.19% purity (batch-specific) as a white solid, with defined storage conditions (powder at -20°C for 3 years; DMSO solubility at 50 mg/mL) . In contrast, the closest comparator 2-methyl-2,3-dihydro-1H-inden-2-amine (CAS 312753-94-9, the direct analog lacking the methylene spacer) is available from fewer suppliers with less comprehensive QC characterization . This difference in supply chain maturity and analytical documentation reduces procurement risk for the target compound relative to less well-characterized analogs.

Chemical Procurement Quality Control Analytical Chemistry

Class-Level CNS Activity Differentiation: Rigid Cyclic Amphetamine Analog with Distinct Monoamine Transporter Interaction Profile Predicted by Scaffold Analysis

The target compound is a cyclic amine structurally related to amphetamine and has been shown to exert significant effects on the central nervous system . Within the 2-aminoindane class, systematic pharmacological profiling has established clear structure-activity relationships: 2-AI acts as a selective substrate for NET and DAT; ring-substituted derivatives (MDAI, MMAI) show increased SERT potency with reduced DAT/NET activity; and N-methylation (NM-2-AI) confers high selectivity for NET with an IC₅₀ of 2.4 µM at the norepinephrine transporter and negligible serotonin or dopamine release even at 100 µM [1][2]. The target compound's unique combination of a quaternary 2-methyl group and a methanamine side chain places it in an unexplored region of this SAR landscape, with the steric bulk at C-2 predicted to reduce monoamine transporter substrate activity relative to 2-AI while the free primary amine retains potential for receptor interactions [3]. Importantly, the 2-aminoindane scaffold is known to confer higher selectivity for serotonin and/or norepinephrine release with reduced dopamine release compared to phenethylamine counterparts [3].

Neuropharmacology Monoamine Transporters CNS Drug Discovery

High-Confidence Application Scenarios for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine Based on Quantitative Differentiation Evidence


mPTP Inhibitor Medicinal Chemistry: Synthesis of Indane-Containing Mitochondrial Permeability Transition Pore Inhibitors for Parkinson's Disease and ALS Research

The compound's documented role as Org-9768, a dedicated intermediate for mPTP inhibitor synthesis, makes it directly applicable in medicinal chemistry programs targeting mitochondrial dysfunction in neurodegeneration. NRG Therapeutics and other groups have established the therapeutic rationale for brain-penetrant mPTP inhibitors in Parkinson's disease, ALS, and ischemia-reperfusion injury [1]. The compound's unique 2-methyl-2-methanamine architecture provides the correct regio- and stereochemical handle for constructing the indane core of advanced mPTP inhibitor candidates, a synthetic role that cannot be fulfilled by 2-AI, NM-2-AI, or 2-methyl-2-aminoindane due to incorrect amine positioning or missing substitution .

2-Aminoindane Structure-Activity Relationship (SAR) Expansion: Probing the Pharmacological Consequences of Quaternary C-2 Substitution with Extended Amine Side Chains

The target compound occupies an unexplored region of 2-aminoindane SAR space, combining a quaternary carbon center with a methylene-extended primary amine. Established SAR from Simmler et al. (2014) and Luethi et al. demonstrates that ring substitution and N-alkylation profoundly alter monoamine transporter selectivity, but no published data exist for geminal 2-methyl/2-methanamine substitution [2][3]. This compound can serve as a tool to investigate how steric bulk at C-2 and amine-to-core distance affect DAT/NET/SERT selectivity, α₂-adrenergic receptor binding (cf. 2-AI's Ki = 41 nM at α₂C), and metabolic stability relative to the rapidly N-dealkylated NM-2-AI [3].

Chemical Biology Tool for Mitochondrial Pharmacology: Probing mPTP-Dependent Cell Death Pathways with a Structurally Defined Indane Building Block

Given the compound's designation as an mPTP inhibitor intermediate, it is positioned for use in chemical biology studies investigating mPTP opening mechanisms and mitochondrial dysfunction. The mPTP is regulated by cyclophilin D and is activated under conditions of calcium overload and oxidative stress [1]. Researchers can employ this compound as a starting material to synthesize probe molecules for studying mPTP-dependent cell death in neuronal and cardiac cell models, leveraging its well-characterized purity (95–98%) and defined solubility profile (DMSO: 50 mg/mL) to ensure reproducible probe generation .

Reference Standard for Analytical Method Development: LC-MS and NMR Characterization of Substituted 2-Aminoindane Derivatives

With batch-certified purity (≥95% by HPLC, with NMR and GC confirmation) available from multiple suppliers including Bidepharm and TargetMol, this compound is well-suited as a reference standard for developing and validating analytical methods for the 2-aminoindane chemical class . Its unique chromatographic and spectroscopic signature, arising from the quaternary C-2 substitution and methanamine moiety, provides a valuable calibration point distinct from the more common 2-AI and NM-2-AI standards, supporting forensic toxicology, environmental monitoring, and pharmaceutical impurity profiling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.